molecular formula C7H3BrF4 B1329863 4-Bromo-3-fluorobenzotrifluoride CAS No. 40161-54-4

4-Bromo-3-fluorobenzotrifluoride

Cat. No. B1329863
CAS RN: 40161-54-4
M. Wt: 243 g/mol
InChI Key: XCTQZIUCYJVRLJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated aromatic compounds is of significant interest in the field of organic chemistry due to their utility in various applications. For instance, the Ag(I)-catalyzed one-pot synthesis of 4-fluorobenzo[b][1,6]naphthyridines from o-alkynylquinolinyl aldehydes through imines is an example of the innovative methods being developed to incorporate fluorine atoms into aromatic compounds . Similarly, the preparation of 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas involves the reaction of 4-fluorobenzoyl isothiocyanate with isomeric fluoroanilines, showcasing another approach to synthesizing fluorinated molecules . These methods highlight the versatility and creativity in the synthesis of fluorinated aromatic compounds, which could be extrapolated to the synthesis of 4-Bromo-3-fluorobenzotrifluoride.

Molecular Structure Analysis

The molecular structure of fluorinated aromatic compounds is crucial for their reactivity and properties. The structural and conformational properties of 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas have been analyzed using X-ray diffraction and vibrational spectra, revealing that the carbonyl and thiourea groups are almost planar with an antiperiplanar conformation . This planarity is essential for the stability of the molecule and could be relevant when considering the molecular structure of 4-Bromo-3-fluorobenzotrifluoride.

Chemical Reactions Analysis

The reactivity of fluorinated aromatic compounds is influenced by the presence of fluorine atoms, which can affect the electronic properties of the molecule. For example, the synthesis of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate demonstrates the potential for creating compounds with unique reactivity due to the presence of fluorine atoms . The ability to undergo photo-induced structural reorganization in solution, but not in the crystalline state, is a fascinating aspect of the reactivity of such compounds. This could provide a perspective on the types of chemical reactions that 4-Bromo-3-fluorobenzotrifluoride might participate in.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated aromatic compounds are often altered by the introduction of fluorine atoms. The synthesis of 4-[18F]Fluorobromo- and [18F]fluoroiodobenzene, for example, shows the potential for creating precursors for organometallic nucleophilic reagents . The optimization of reaction conditions to achieve high radiochemical yields indicates the importance of understanding the physical properties, such as solubility and reactivity, of these compounds. These insights are valuable when considering the properties of 4-Bromo-3-fluorobenzotrifluoride, which may have similar characteristics due to the presence of bromine and fluorine atoms.

Scientific Research Applications

Pharmaceuticals

4-Bromo-3-fluorobenzotrifluoride is used as an intermediate in the synthesis of pharmaceuticals . It is used in the synthesis of anti-inflammatory drugs, antitumor agents, and antiviral drugs . The compound has been found to be effective in the treatment of various diseases such as cancer, HIV, and inflammatory diseases .

Agrochemicals

4-Bromo-3-fluorobenzotrifluoride is used as an intermediate in the synthesis of agrochemicals . It is used in the production of herbicides, fungicides, and insecticides . The compound has been found to be effective in controlling the growth of weeds, pests, and fungi .

Specialty Chemicals

4-Bromo-3-fluorobenzotrifluoride is used as an intermediate in the synthesis of specialty chemicals . It is used in the production of dyes, pigments, and polymers . The compound has been found to be effective in enhancing the color and properties of various materials .

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

properties

IUPAC Name

1-bromo-2-fluoro-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF4/c8-5-2-1-4(3-6(5)9)7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCTQZIUCYJVRLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70193170
Record name 4-Bromo-3-fluorobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70193170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-fluorobenzotrifluoride

CAS RN

40161-54-4
Record name 4-Bromo-3-fluorobenzotrifluoride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040161544
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Bromo-3-fluorobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70193170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-3-fluorobenzotrifluoride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
DR Buckle, JRS Arch, AE Fenwick… - Journal of medicinal …, 1990 - ACS Publications
… A mixture of 4-bromo-3-fluorobenzotrifluoride (8.45 g, 34.8 mmol), 2-methylbut-3-yn-2-ol (4.17 g, 43.5 mmol), bis(triphenylphosphine) palladium dichloride (1.22 g, 5 mol%) and Cul (…
Number of citations: 60 pubs.acs.org
DG Smith - 1996 - books.google.com
… To overcome this problem a regioselective route to the 7-trifluoromethyl derivative 15 (R= CF3) was developed (Buckle et al., 1990) whereby 4-bromo-3-fluorobenzotrifluoride was …
Number of citations: 1 books.google.com

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